molecular formula C18H17ClFN3O B2721251 3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 2058502-54-6

3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

Cat. No.: B2721251
CAS No.: 2058502-54-6
M. Wt: 345.8
InChI Key: FSLPGKXSWUWQCH-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a useful research compound. Its molecular formula is C18H17ClFN3O and its molecular weight is 345.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

One study discusses the synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including those with chloro and fluoro substitutions on the phenyl ring, for their antitumor activity. These compounds exhibited significant cytotoxicity in vitro and antitumor activity in vivo against various tumor cells, suggesting their potential as therapeutic agents in cancer treatment (Naito et al., 2005).

Design and Synthesis for Anti-inflammatory Properties

Another study focused on the design and synthesis of thiazolopyrimidine derivatives, including those with chlorophenyl components, for their antinociceptive (pain-relieving) and anti-inflammatory properties. The compounds demonstrated significant activity, highlighting the role of such molecules in developing new anti-inflammatory and analgesic drugs (Selvam et al., 2012).

Fungicidal Activity

Research on the synthesis and fungicidal activity of thienopyridopyrimidine derivatives, including those with chloro and fluoro substituents, indicates some compounds' efficacy against fungal pathogens. This suggests their potential use in agricultural fungicides or antifungal treatments (Liu & He, 2012).

Neurochemical Characterization

A study on a new potent and selective serotonin uptake inhibitor for treating neuropsychiatric disorders presents the synthesis and neurochemical characterization of a compound structurally related to the query. This highlights the importance of such compounds in researching treatments for mental health disorders (Hyttel, 1977).

Mechanism of Action

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O/c19-14-4-1-11(7-15(14)20)2-6-18(24)23-12-3-5-17(23)13-9-21-10-22-16(13)8-12/h1,4,7,9-10,12,17H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLPGKXSWUWQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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